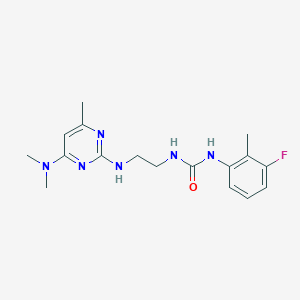
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chemical entity often explored in various scientific research domains. Its unique structure features both pyrimidine and urea functionalities, making it a subject of interest in both organic chemistry and pharmacology. The presence of substituents like dimethylamino and fluoro groups contributes to its reactivity and potential bioactivity.
准备方法
Preparation of this compound typically involves multi-step organic synthesis. The synthetic route generally starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino group. Subsequent steps involve the attachment of the aminoethyl chain and the final coupling with the fluorophenyl urea derivative. Reaction conditions often include the use of catalysts, controlled temperatures, and solvents like acetonitrile or dichloromethane to facilitate the reactions. Industrial production, although less documented, would likely scale these reactions with optimizations for yield and purity.
化学反应分析
This compound undergoes various chemical reactions:
Oxidation
It can be oxidized using agents like potassium permanganate or hydrogen peroxide under mild conditions, leading to the formation of respective oxidized products.
Reduction
Reductive reactions using hydrogen or hydrides such as sodium borohydride can modify the functional groups, particularly reducing the nitro groups if present.
Substitution
The aromatic fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group under suitable conditions. Common reagents include oxidizing agents, reducing agents, and nucleophiles like amines or thiols. Major products depend on the specific reactions but typically involve modified versions of the parent compound with alterations in the functional groups.
科学研究应用
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea has several applications:
Chemistry
It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology
The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in biochemical pathways.
Medicine
Its analogs may exhibit pharmacological activities, thus it is studied for potential therapeutic applications.
Industry
It might be utilized in the development of new materials or as intermediates in the synthesis of more complex chemical entities.
作用机制
The compound’s mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its pyrimidine ring may mimic natural substrates or inhibitors, influencing biological pathways. The exact mechanism can vary, but it often involves binding to active sites or altering enzymatic activity, ultimately impacting cellular processes.
相似化合物的比较
Similar compounds include:
1-(2-Aminoethyl)-3-phenylurea
Shares the urea moiety but lacks the pyrimidine ring, impacting its reactivity and applications.
4-(Dimethylamino)-6-methylpyrimidine-2-amine
Contains the pyrimidine ring but lacks the urea linkage, altering its chemical behavior.
3-(3-Fluoro-2-methylphenyl)urea
Similar structural framework with differences in substituent positioning affecting its reactivity. The unique combination of the dimethylamino pyrimidine and fluorophenyl urea in 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea distinguishes it by offering specific reactivity and potential bioactivity not observed in its analogs.
And there you have it! If there’s anything else you’d like to delve into or expand upon, just let me know.
属性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDWSARDZXJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)F)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2815858.png)
![3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
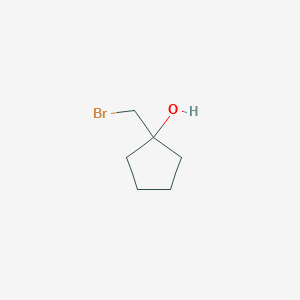
![7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)
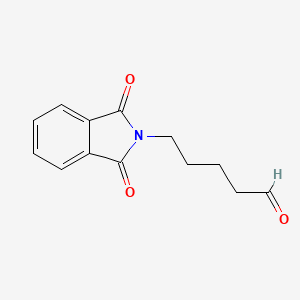
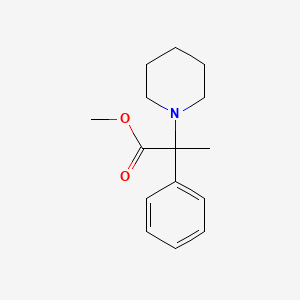

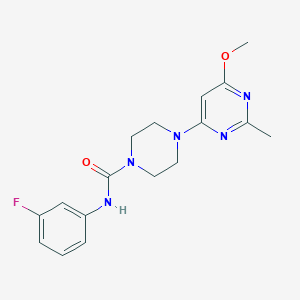
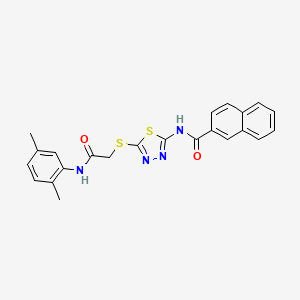
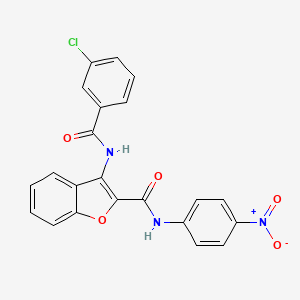
![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2815879.png)
